n-((5-Methylpyrazin-2-yl)methyl)methanesulfonamide

Description

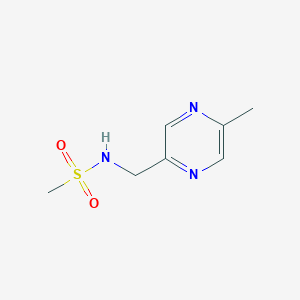

Structure

3D Structure

Properties

IUPAC Name |

N-[(5-methylpyrazin-2-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-6-3-9-7(4-8-6)5-10-13(2,11)12/h3-4,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDCHUWNTDZWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((5-Methylpyrazin-2-yl)methyl)methanesulfonamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

n-((5-Methylpyrazin-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

n-((5-Methylpyrazin-2-yl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-((5-Methylpyrazin-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs and their functional distinctions:

Structural and Functional Comparisons

Pyrazine vs. Pyridine/Pyrimidine Core

- Pyrazine Derivatives (e.g., target compound): The nitrogen atoms at positions 1 and 4 create electron-deficient aromatic systems, favoring π-stacking interactions with protein targets. The 5-methyl group enhances lipophilicity and may reduce metabolic oxidation .

- The hydrazinecarbonyl group introduces hydrogen-bonding capacity, which may improve selectivity for HDAC6 .

- Pyrimidine Derivatives (e.g., compounds): Additional nitrogen at position 3 increases polarity. Substituents like bromo and morpholino groups modulate solubility and target engagement .

Sulfonamide Modifications

- Methanesulfonamide (target compound): Compact and polar, this group enhances solubility while maintaining moderate steric bulk.

- Bulkier Sulfonamides (e.g., trimethylbenzenesulfonamide in ): Increased steric hindrance may reduce off-target effects but could compromise bioavailability .

Substituent Effects

Research Findings

- Antiviral Activity: Dasabuvir, which incorporates a methanesulfonamide moiety similar to the target compound, demonstrates potent inhibition of HCV NS5B polymerase, with EC₅₀ values in the low nanomolar range. Resistance mutations (e.g., Y448H in NS5B) are less prevalent in pyrazine-based inhibitors compared to pyridine analogs .

- HDAC6 Selectivity : Pyridine-based sulfonamides () exhibit >100-fold selectivity for HDAC6 over HDAC1, attributed to the hydrazinecarbonyl group’s interaction with the enzyme’s zinc-binding domain .

Biological Activity

n-((5-Methylpyrazin-2-yl)methyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrazine ring substituted with a methyl group and a methanesulfonamide moiety. Its chemical structure can be represented as follows:

Antibacterial Properties

Research indicates that compounds containing the methanesulfonamide group often exhibit significant antibacterial activity. For instance, sulfonamides are known to inhibit bacterial folic acid synthesis by targeting the enzyme dihydropteroate synthase, which is crucial for bacterial growth and survival. Studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to antibacterial effects, preliminary studies suggest that this compound may also possess antifungal properties. The mechanism appears to involve disruption of fungal cell wall synthesis, similar to other known antifungal agents .

Antineoplastic Potential

The compound has been evaluated for its potential antineoplastic (anti-cancer) activity. Certain derivatives of sulfonamides have demonstrated the ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial and fungal survival.

- Receptor Modulation : It may modulate receptor activity related to cell proliferation and apoptosis in cancer cells.

Case Studies

Several case studies highlight the biological effects of this compound:

- Antibacterial Efficacy : A study conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, indicating its potential use in treating resistant bacterial infections .

- Antifungal Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of Candida albicans, with results suggesting a synergistic effect when combined with other antifungal agents .

- Cancer Cell Studies : Research involving human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptotic markers .

Data Tables

Q & A

Basic Question: What are the recommended synthetic routes for N-((5-Methylpyrazin-2-yl)methyl)methanesulfonamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrazine Core Formation : Cyclization of pyridine derivatives with methyl groups under acidic/basic conditions (analogous to thiazolo[5,4-b]pyridine synthesis in ).

Sulfonamide Functionalization : Methanesulfonyl chloride reacts with the amine group of the pyrazine intermediate (similar to substitution reactions in ).

Purification : Column chromatography or recrystallization to isolate the product (referenced in ).

Key Reagents : Methanesulfonyl chloride, pyrazine derivatives, and catalysts like triethylamine for deprotonation .

Basic Question: How is the compound characterized structurally and analytically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments (e.g., methylpyrazine peaks at δ 2.5 ppm for CH₃ and aromatic protons at δ 8.5–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .

- X-ray Crystallography : Resolves 3D conformation (as demonstrated for sulfonamide derivatives in ).

Advanced Question: What strategies are used to investigate its enzyme inhibition mechanisms?

Methodological Answer:

- Kinase Assays : Measure IC₅₀ values against kinases (e.g., FAK inhibition via ATP-binding site competition, as in ).

- Molecular Docking : Use AutoDock 4.2 or Schrödinger Suite to model interactions with target proteins (e.g., RMSD <2 Å validation for pose accuracy ).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., pyrazine vs. pyridine rings) to assess binding affinity changes (referenced in ).

Advanced Question: How are structure-activity relationships (SAR) analyzed for analogs?

Methodological Answer:

- Comparative Analysis : Test analogs with varied substituents (e.g., ethanesulfonamide vs. methanesulfonamide in ).

- Biological Screening : Evaluate inhibitory activity against enzymes (e.g., kinase inhibition assays in ).

- Computational Modeling : Quantify steric/electronic effects of substituents (e.g., hydrophobic interactions of chlorophenyl groups in ).

Advanced Question: How should researchers address contradictory data in biological assays?

Methodological Answer:

- Replicate Experiments : Confirm results across multiple batches (e.g., purity >98% via HPLC in ).

- Control Variables : Standardize assay conditions (pH, temperature, solvent) to minimize variability .

- Cross-Validation : Use orthogonal methods (e.g., SPR and fluorescence polarization for binding studies).

Advanced Question: What are the stability considerations under experimental conditions?

Methodological Answer:

- pH Stability : Test degradation in buffers (pH 2–10) via LC-MS (e.g., sulfonamide hydrolysis at extreme pH ).

- Thermal Stability : Thermal gravimetric analysis (TGA) to determine decomposition temperatures (e.g., stability up to 150°C for triazine derivatives in ).

- Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation (referenced in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.